8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline
Description
8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline is a chemical compound with the molecular formula C20H20BrNO2 It is known for its unique structure, which combines a quinoline core with a bromo-dimethylphenoxy group
Properties
IUPAC Name |
8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-14-12-17(21)13-15(2)20(14)24-11-5-10-23-18-8-3-6-16-7-4-9-22-19(16)18/h3-4,6-9,12-13H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEWKKNWIJFRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC3=C2N=CC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-hydroxyquinoline with 3-(4-bromo-2,6-dimethylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]quinoline
- 8-[3-(4-fluoro-2,6-dimethylphenoxy)propoxy]quinoline
- 8-[3-(4-iodo-2,6-dimethylphenoxy)propoxy]quinoline
Uniqueness
8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
